![molecular formula C14H12N2O3S B2375970 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid CAS No. 177584-46-2](/img/structure/B2375970.png)
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid
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Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that certain derivatives of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid, such as 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, exhibit significant antibacterial and antifungal activities. These compounds were tested against various strains including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).
Ischemic Cell Death Inhibitors
3-Substituted-benzofuran-2-carboxylic esters, which include a derivative of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid, have been synthesized and evaluated for their potential as ischemic cell death inhibitors. These compounds showed promising results in H9c2 cells and rat primary cardiac myocytes under oxygen and glucose deprivation conditions (Suh et al., 2010).
Crystal Structures Analysis
The compound's derivatives have been used in crystal structures analysis. For instance, the structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide have been studied to understand their conformation and intramolecular interactions (Subasri et al., 2016).
Application in 3D Microfabrication
A two-photon-activatable photoacid generator based on a core similar to 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid has been synthesized. This generator has a large two-photon absorption cross-section and high quantum yield, making it suitable for the polymerization of epoxides and the fabrication of three-dimensional microchannel structures under near-infrared laser irradiation (Zhou et al., 2002).
properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)16-13-7-6-10(8-15-13)20-12-5-3-2-4-11(12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRGCDQVWCZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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